(9-Phenyl-9H-carbazol-3-yl)boronic acid

Descripción

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. wikipedia.org They are generally stable, easy to handle, and exhibit low toxicity, making them highly valuable in organic synthesis. borates.todaynih.gov Their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. borates.todayacs.org This reaction's versatility and reliability have made boronic acids indispensable tools for both academic and industrial researchers. borates.todayrsc.org

Carbazole (B46965) and its derivatives are nitrogen-containing heterocyclic compounds that have garnered immense attention due to their unique electronic and photophysical properties. ijpsjournal.com The carbazole moiety is an electron-rich system known for its high charge-carrier mobility and thermal stability. ijpsjournal.comechemcom.com These characteristics make carbazole derivatives highly sought after for applications in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). nbinno.comnbinno.com Furthermore, the carbazole scaffold is a key structural motif in many biologically active natural and synthetic products, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties. echemcom.commdpi.commdpi-res.commdpi.com The interest in the carbazole core has grown steadily, leading to the continuous development of more efficient and selective synthetic methodologies. nih.gov

The strategic combination of a carbazole core and a boronic acid functional group within a single molecule, as seen in (9-Phenyl-9H-carbazol-3-yl)boronic acid, creates a bifunctional building block with significant synthetic advantages. This molecular architecture is designed to leverage the distinct and complementary properties of each component.

The carbazole portion serves as a robust, photoactive, and electron-donating scaffold. ijpsjournal.comnbinno.com Its inherent photophysical properties are central to its use in materials for organic electronics. nbinno.com The nitrogen atom and the fused aromatic rings provide a highly conjugated system that can be readily modified to tune the electronic and optical characteristics of the final material. echemcom.com

The boronic acid group, on the other hand, acts as a versatile chemical handle for constructing more complex molecules. borates.today It is a key participant in the Suzuki-Miyaura cross-coupling reaction, which enables the precise formation of new carbon-carbon bonds with a wide variety of organic halides and triflates. nih.govacs.org This reactivity allows chemists to systematically build extended π-conjugated systems by coupling the carbazole-boronic acid unit with other aromatic building blocks. nbinno.com This controlled molecular engineering is fundamental to the rational design of new organic semiconductors and light-emitting materials with tailored properties for specific applications. nbinno.comnbinno.com

This compound is situated at the intersection of several key areas of contemporary chemical research, primarily in materials science for organic electronics and as an intermediate in medicinal chemistry.

In Materials Science: The primary application trend for this compound and its isomers is as a building block for host and emissive materials in OLEDs. nbinno.comgouv.ne The 9-phenylcarbazole (B72232) unit is a well-established core for constructing materials with high triplet energy and good thermal stability, which are crucial for efficient and long-lasting phosphorescent OLEDs (PhOLEDs). rsc.org Researchers utilize carbazole-based boronic acids in Suzuki coupling reactions to synthesize complex, multi-carbazole architectures or to attach the carbazole unit to other functional cores. researchgate.netmdpi.com For example, similar molecules like (3-(9H-carbazol-9-yl)phenyl)boronic acid are used to create host materials for green and red PhOLEDs. rsc.orgmdpi.com The ability to create non-conjugated or conjugated linkages between carbazole moieties allows for the fine-tuning of the material's properties to achieve high quantum efficiencies. researchgate.net Recent studies have also explored the use of N-phenylcarbazole boronic acid isomers in developing polymers with ultralong room-temperature phosphorescence (RTP), a property with potential applications in optoelectronic devices and information storage. rsc.org

In Medicinal Chemistry: The carbazole nucleus is recognized as a "privileged scaffold" because it is present in numerous biologically active compounds. ijpsjournal.comechemcom.com Consequently, carbazole derivatives are a major focus in the search for new therapeutic agents. mdpi.commdpi.comresearchgate.net While direct applications of this compound in pharmaceuticals are less documented than in materials science, it serves as a valuable intermediate. Its ability to participate in cross-coupling reactions allows for the synthesis of a diverse library of novel carbazole derivatives. nbinno.com This facilitates the exploration of structure-activity relationships, a critical step in the drug discovery process aimed at identifying new candidates for treating a range of diseases, including cancer and diabetes. mdpi-res.comresearchgate.netresearchgate.net

Compound Data

Below are the key physical and chemical properties of this compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 854952-58-2 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C18H14BNO2 | sigmaaldrich.comphentex.com |

| Molecular Weight | 287.12 g/mol | phentex.comfishersci.no |

| Melting Point | >263 °C (decomposes) | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 466 °C at 760 mmHg | sigmaaldrich.comphentex.com |

| Physical Form | Solid | sigmaaldrich.comcymitquimica.com |

| Solubility | Slightly soluble in water | chemicalbook.comfishersci.no |

| Purity | Typically ≥95% | cymitquimica.comoakwoodchemical.com |

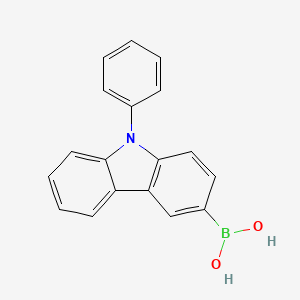

Structure

2D Structure

Propiedades

IUPAC Name |

(9-phenylcarbazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BNO2/c21-19(22)13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJQEUDGBZMPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC=C4)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679966 | |

| Record name | (9-Phenyl-9H-carbazol-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854952-58-2 | |

| Record name | (9-Phenyl-9H-carbazol-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Phenyl-9H-carbazole-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 9 Phenyl 9h Carbazol 3 Yl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions Involving (9-Phenyl-9H-carbazol-3-yl)boronic acid

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, and this compound has proven to be a versatile coupling partner in this process. nih.govnih.gov The reaction typically involves the palladium-catalyzed coupling of the boronic acid with an aryl halide.

Scope and Limitations with Various Coupling Partners (e.g., Aryl Halides)

The versatility of this compound is evident in its successful coupling with a range of aryl halides. Research has demonstrated its application in the synthesis of host materials for phosphorescent organic light-emitting diodes (OLEDs). For instance, it has been successfully coupled with 2-(3,5-dibromophenyl)benzo[d]oxazole and 2-(3,5-dibromophenyl)benzo[d]thiazole to create novel host materials.

In a specific example detailing the synthesis of an indenocarbazole-based host material, 2-bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole was coupled with this compound. The reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of aqueous potassium carbonate, yielded the desired product in a high yield of approximately 84%. This highlights the utility of this boronic acid in constructing large, conjugated systems.

While displaying broad applicability, the Suzuki-Miyaura reaction using this compound is not without its limitations. The reactivity of the aryl halide coupling partner is a critical factor, with aryl iodides generally exhibiting higher reactivity than aryl bromides, which in turn are more reactive than aryl chlorides. bohrium.com The electronic nature of the substituents on the aryl halide also plays a significant role; electron-withdrawing groups on the aryl halide tend to enhance the reaction rate, while electron-donating groups can lead to slower reactions. nih.gov

Furthermore, the stability of the boronic acid itself can be a limiting factor. Like many boronic acids, this compound can be susceptible to protodeboronation, especially under harsh basic conditions or at elevated temperatures, which can lead to reduced yields. nih.gov The presence of certain functional groups on the coupling partners, such as acidic protons, can also interfere with the catalytic cycle and inhibit the reaction. nih.gov

A summary of representative Suzuki-Miyaura coupling reactions involving this compound is presented below:

| Aryl Halide Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

| 2-(3,5-dibromophenyl)benzo[d]oxazole | Not Specified | Not Specified | Not Specified | Not Specified |

| 2-(3,5-dibromophenyl)benzo[d]thiazole | Not Specified | Not Specified | Not Specified | Not Specified |

| 2-Bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole | Pd(PPh₃)₄ | K₂CO₃ (aq) | Toluene/EtOH/H₂O | ~84 |

Role of the Boronic Acid Moiety in Transmetalation

The transmetalation step is a critical phase in the Suzuki-Miyaura catalytic cycle, involving the transfer of the organic group from the boron atom to the palladium center. illinois.edursc.org The boronic acid moiety of this compound plays a pivotal role in this process. For transmetalation to occur, the boronic acid must be activated, typically by a base, to form a more nucleophilic boronate species. illinois.edursc.org This boronate then reacts with the palladium(II) complex generated from the oxidative addition of the aryl halide.

Recent mechanistic studies have identified pre-transmetalation intermediates containing Pd-O-B linkages, confirming that the transfer of the aryl group can occur directly from the boronic acid or its ester derivative without prior hydrolysis. researchgate.netillinois.edu The rate of transmetalation is influenced by the electronic properties of the boronic acid. The electron-rich nature of the 9-phenyl-9H-carbazole scaffold can influence the nucleophilicity of the ipso-carbon attached to the boron, potentially affecting the rate of its transfer to the palladium center. nih.gov

Two primary pathways for transmetalation are generally considered: one involving a tricoordinate boronic acid complex and another involving a tetracoordinate boronate complex. researchgate.net The dominant pathway can depend on the reaction conditions, such as the concentration of the ligand. researchgate.net

Regiochemical Control and Functional Group Tolerance in Suzuki Coupling

Regiochemical control in Suzuki-Miyaura reactions is crucial when dealing with substrates bearing multiple reactive sites. In the context of this compound, the coupling occurs specifically at the C-3 position of the carbazole (B46965) ring where the boronic acid group is located. When coupling with polyhalogenated aromatic compounds, the regioselectivity is primarily dictated by the relative reactivity of the different carbon-halogen bonds, with the order of reactivity typically being C-I > C-Br > C-Cl.

The Suzuki-Miyaura reaction is renowned for its excellent functional group tolerance, a feature that extends to couplings involving this compound. nih.govnih.gov A wide array of functional groups on both the boronic acid and the aryl halide partner are generally well-tolerated. This includes ethers, esters, amides, and nitriles. However, as previously mentioned, functional groups with acidic protons, such as carboxylic acids and phenols, can interfere with the reaction by reacting with the base or coordinating to the palladium catalyst, thereby inhibiting its activity. nih.gov Similarly, certain nitrogen-containing heterocycles can also act as catalyst poisons. Careful selection of the base and reaction conditions is therefore essential to achieve high yields in the presence of such functionalities.

Chan-Lam Coupling and N-Arylation Reactions

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, particularly C-N bonds, under relatively mild, often aerobic conditions using copper catalysts. organic-chemistry.orgresearchgate.net

Formation of C-N Bonds with Amines and Amides

While specific examples detailing the Chan-Lam coupling of this compound with amines and amides are not extensively documented in the readily available literature, the general applicability of this reaction to carbazole-based boronic acids suggests its potential. researchgate.netdoaj.org The reaction facilitates the N-arylation of a wide range of nitrogen-containing nucleophiles, including primary and secondary aliphatic and aromatic amines, as well as amides, imides, and sulfonamides. organic-chemistry.orgresearchgate.net The carbazole moiety would be transferred to the nitrogen atom of the coupling partner, forming a new N-aryl bond.

General conditions for the Chan-Lam coupling often involve a copper(II) salt, such as copper(II) acetate, a base (which is not always required), and a solvent, with the reaction often being open to the air, which serves as the oxidant. organic-chemistry.org

Mechanistic Insights into Copper-Catalyzed N-Arylation

The mechanism of the copper-catalyzed Chan-Lam N-arylation is complex and has been the subject of considerable investigation. nih.govacs.org A proposed catalytic cycle generally begins with the formation of a copper(II) complex with the nitrogen nucleophile (amine or amide). This is followed by transmetalation with the boronic acid, in this case, this compound, to form a copper(II)-aryl-amide/amine intermediate.

This intermediate can then undergo a redox process. One proposed pathway involves the oxidation of Cu(II) to a transient Cu(III) species, followed by reductive elimination of the N-arylated product, which regenerates a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) by an external oxidant, often atmospheric oxygen, to complete the catalytic cycle. organic-chemistry.org Another pathway may involve a Cu(I)/Cu(III) catalytic cycle.

Density functional theory (DFT) calculations on related systems have suggested that both kinetic and thermodynamic factors often favor N-arylation over potential O-arylation in substrates containing both N-H and O-H bonds. researchgate.net The specific electronic and steric characteristics of the this compound would influence the rates and efficiencies of the transmetalation and reductive elimination steps in this process.

Other Cross-Coupling and Functionalization Reactions

Beyond the well-known Suzuki-Miyaura coupling, this compound and its derivatives are valuable partners in a range of other cross-coupling and functionalization reactions. These transformations expand the synthetic utility of the carbazole scaffold, enabling the construction of diverse and complex molecular architectures.

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.org While the direct use of boronic acids in Sonogashira reactions is less common than that of halides, carbazole boronic acid derivatives can be employed in Sonogashira-type couplings.

A notable application involves the copper(I)-catalyzed Sonogashira-type coupling of vinylacetylene ortho-carborane with boronic acids, including (9-ethyl-9H-carbazol-3-yl)boronic acid, to synthesize novel push-pull fluorophores. mdpi.comresearchgate.net This reaction, promoted by Ag(I), yields photoactive boron-enriched π-conjugated molecular systems. mdpi.com For instance, the reaction of 1-(But-1-en-3-ynyl)-1,2-dicarba-closo-dodecaborane with (9-ethyl-9H-carbazol-3-yl)boronic acid demonstrates the successful application of a carbazole boronic acid derivative in forming a C(sp)-C(sp²) bond, leading to compounds with significant photophysical properties. mdpi.comresearchgate.net The resulting luminophores exhibit absorption in the 300-400 nm range and emission up to 700 nm, with high photoluminescence quantum yields. mdpi.comresearchgate.net

Interactive Table: Sonogashira-Type Coupling with Carbazole Boronic Acid Derivative

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Promoter | Product Type | Key Feature | Reference |

| Vinylacetylene ortho-carborane | (9-Ethyl-9H-carbazol-3-yl)boronic acid | Cu(I)/Ag(I) | Push-pull fluorophore | Photoactive, boron-enriched | mdpi.comresearchgate.net |

This compound can be readily converted into other valuable organoboron species, such as boronate esters and trifluoroborates. These derivatives often exhibit enhanced stability, different reactivity profiles, and can be more suitable for specific reaction conditions.

Boronate Esters: The conversion of boronic acids to boronate esters, such as pinacol (B44631) esters, is a common strategy to protect the boronic acid functionality or to modify its reactivity. organic-chemistry.org For example, 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester is a commercially available derivative that can be used in various coupling reactions. sigmaaldrich.com This transformation is typically achieved by reacting the boronic acid with an alcohol, such as pinacol, often in the presence of a dehydrating agent.

Trifluoroborates: Potassium organotrifluoroborate salts are another important class of organoboron reagents derived from boronic acids. acs.orgbristol.ac.uk They are generally more stable than the corresponding boronic acids and can be advantageous in certain cross-coupling reactions. The conversion of arylboronic acids to potassium aryltrifluoroborates is typically accomplished by reacting the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). acs.orgberkeley.eduacs.orgorganic-chemistry.org This method is general and can be applied to a wide range of arylboronic acids. acs.orgorganic-chemistry.org The resulting trifluoroborates can then be used in various transformations, including palladium-catalyzed cross-coupling reactions. organic-chemistry.org

Interactive Table: Conversion of Arylboronic Acids to Other Organoboron Species

| Starting Material | Reagent | Product | Key Advantage | Reference |

| Arylboronic Acid | Pinacol | Boronate Ester (Pinacol) | Increased stability, modified reactivity | organic-chemistry.orgsigmaaldrich.com |

| Arylboronic Acid | KHF₂ | Potassium Aryltrifluoroborate | Enhanced stability, alternative reactivity | acs.orgberkeley.eduacs.orgorganic-chemistry.org |

Theoretical and Computational Investigations of Reactivity

Theoretical and computational studies, particularly using Density Functional Theory (DFT), provide invaluable insights into the reactivity of this compound and its derivatives. These investigations help to elucidate reaction mechanisms, understand the influence of electronic and steric factors, and predict the properties of these molecules.

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. researchgate.netacs.orgacs.org For carbazole derivatives, DFT studies have been employed to understand their structural characteristics, electronic excitations, and reactivity. researchgate.net For instance, in the context of Sonogashira-type coupling reactions involving carbazole derivatives, time-dependent DFT (TD-DFT) calculations have been used to demonstrate the phosphorescent emission behavior of the resulting luminophores. mdpi.comresearchgate.net

While specific DFT studies on the reaction mechanisms of this compound itself are not extensively detailed in the provided results, the application of DFT to related systems provides a framework for understanding its reactivity. For example, DFT calculations on carbazole-bearing sulfonamide derivatives have been used to compute electrostatic potentials, HOMO-LUMO energies, and UV-VIS spectra to better understand their structural and electronic properties. researchgate.net Such studies can be extended to analyze the transition states of cross-coupling reactions involving this compound, providing insights into the energy barriers and the role of catalysts.

The electronic and steric properties of the 9-phenyl-9H-carbazole moiety play a crucial role in determining the reactivity of the boronic acid group. The carbazole unit is an electron-rich aromatic system, which can influence the electron density at the boron center and affect its transmetalation in cross-coupling cycles. researchgate.net

Studies on 9-phenyl-9H-carbazole-based luminophores have shown that modifying the electronic environment of the 9-phenyl group (e.g., by introducing electron-donating or electron-withdrawing substituents) can significantly impact the photophysical properties of the molecule. nih.govmdpi.com For instance, increasing the electron-donating ability of the substituent on the 9-phenyl ring enhances the intramolecular charge transfer (ICT) and radiative decay process. nih.gov These electronic perturbations will similarly influence the reactivity of the boronic acid at the 3-position. An increase in electron density on the carbazole ring could potentially enhance the rate of transmetalation in Suzuki-Miyaura coupling.

Steric factors also play a significant role. The bulky 9-phenyl group can create steric hindrance around the boronic acid functionality, which may influence the approach of the catalyst and the coupling partner. In some cases, steric bulk can be beneficial, promoting reductive elimination and preventing side reactions. However, excessive steric hindrance can also slow down or inhibit the desired reaction. DFT studies can be used to model these steric interactions and predict their impact on the reaction pathway and outcomes. acs.org

Applications of 9 Phenyl 9h Carbazol 3 Yl Boronic Acid in Advanced Materials and Systems

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The carbazole (B46965) moiety is well-regarded in organic electronics for its thermal stability, excellent hole-transporting capabilities, and a high triplet energy level, which is crucial for hosting phosphorescent and fluorescent emitters. The addition of a phenyl group at the 9-position enhances these properties, while the boronic acid at the 3-position provides a reactive handle for molecular construction, primarily through the Suzuki-Miyaura cross-coupling reaction. researchgate.netrsc.orgresearchgate.net

(9-Phenyl-9H-carbazol-3-yl)boronic acid is frequently utilized as the electron-donor (D) component in donor-acceptor (D-A) type molecules. rsc.org In this architecture, the electron-rich 9-phenyl-9H-carbazole unit is covalently linked to an electron-deficient (acceptor) moiety. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a fundamental process for light emission in many OLED materials. researchgate.net

The boronic acid group is instrumental in this process, enabling the straightforward synthesis of these D-A systems via palladium-catalyzed Suzuki coupling reactions. sigmaaldrich.com This synthetic strategy allows for the precise combination of the (9-phenyl-9H-carbazol-3-yl) donor with a wide variety of acceptor units, enabling chemists to fine-tune the electronic and photophysical properties of the resulting material. The spatial separation of the highest occupied molecular orbital (HOMO), typically localized on the carbazole donor, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor, can be controlled to achieve desired emission colors and improve device efficiency. rsc.org

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, and this compound is an ideal reactant for these transformations. researchgate.netsigmaaldrich.com It serves as a key intermediate for producing both small molecules and conjugated polymers for OLEDs. researchgate.net

In the synthesis of small molecules, the boronic acid is reacted with halogenated aromatic compounds that act as the molecular core or the acceptor unit. For instance, it has been used in reactions with dibromo-substituted benzo[d]oxazole and benzo[d]thiazole intermediates to create novel blue-emitting materials. researchgate.net Similarly, it can be coupled with halogenated phenanthroline or triazole derivatives to produce bipolar host materials for phosphorescent OLEDs (PhOLEDs). sigmaaldrich.combeilstein-journals.org These materials possess both hole-transporting (from the carbazole unit) and electron-transporting capabilities, leading to a more balanced charge injection and recombination within the emissive layer of the OLED, thereby enhancing performance. sigmaaldrich.com

The versatility of this building block allows for the creation of a diverse library of organic dyes and optoelectronic materials through straightforward, high-yield synthetic routes. researchgate.netresearchgate.net

The incorporation of the 9-phenyl-9H-carbazole moiety has a significant impact on the photophysical properties of organic materials, particularly their charge transfer characteristics and photoluminescence quantum yield (PLQY). The D-A structure, enabled by this building block, promotes an ICT state upon excitation. researchgate.net

Research on dyads containing a 9-phenyl-9H-carbazole donor and a carborane acceptor has shown that the electronic environment of the carbazole group directly influences the radiative decay process. researchgate.net By modifying the substituent on the 9-phenyl group, the electron-donating strength of the entire unit can be modulated. This tuning affects the energy of the ICT state and, consequently, the emission wavelength and efficiency. Studies have demonstrated that increasing the electron-donating ability of the substituent on the phenyl ring can lead to a gradual enhancement of the PLQY and radiative decay constants in the film state. researchgate.net

Furthermore, compounds synthesized using this compound often exhibit high fluorescence efficiency. rsc.orgresearchgate.net For example, a series of molecules created by coupling the boronic acid with benzo[d]oxazole and benzo[d]thiazole derivatives displayed strong photoluminescence in the blue region of the spectrum with notable quantum yields. researchgate.net

Table 1: Photophysical Properties of Molecules Synthesized with this compound Derivatives This table presents data for compounds where this compound was coupled with different acceptor units (A).

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to overcome the 25% internal quantum efficiency limit of conventional fluorescent materials by harvesting triplet excitons. nih.govnih.gov This process relies on molecules with a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.gov

The D-A architecture is fundamental to designing TADF emitters, and this compound is an ideal building block for this purpose. rsc.org By coupling the strong carbazole donor with a suitable acceptor, it is possible to engineer molecules with a minimal HOMO-LUMO overlap, which is a key requirement for achieving a small ΔEST. rsc.org This small energy gap facilitates an efficient reverse intersystem crossing (RISC) process, where non-emissive triplet excitons are converted back into emissive singlet excitons through thermal energy, thus generating delayed fluorescence. nih.gov

While many different carbazole derivatives are used, the principle remains the same: the 9-phenyl-9H-carbazole unit provided by the boronic acid acts as the electron-donating segment necessary to create the charge-transfer excited state that is characteristic of most TADF molecules. rsc.orgnih.gov Inserting a phenyl ring between the donor and acceptor units, a strategy enabled by this boronic acid, has been shown to be an effective method for modulating the emission from green to blue in TADF emitters. rsc.org

Chemical Sensing and Biosensing Platforms

The boronic acid functional group is not only useful for synthesis but also for molecular recognition. Phenylboronic acids are known to reversibly bind with 1,2- and 1,3-diols, a class of compounds that includes many biologically important saccharides like glucose. acs.orgresearchgate.net

The combination of a carbazole fluorophore with a boronic acid binding site within a single molecule is a promising strategy for developing fluorescent chemosensors for saccharides. acs.org The general principle involves a change in the fluorescence signal of the carbazole unit upon the binding of a saccharide to the boronic acid group. researchgate.netacs.org

Research has demonstrated the viability of this approach with the synthesis of a water-soluble sensor, CPBA (1-(4-(9H-carbazol-9-yl)butyl)-3-boronopyridin-1-iumbromide), which shows a selective ratiometric fluorescent response to glucose. researchgate.netacs.org In this system, the carbazole acts as the fluorescent reporter and the pyridinium (B92312) boronic acid acts as the receptor for glucose. The binding of glucose to the boronic acid induces aggregation of the sensor molecules, leading to the appearance of a new emission band at a longer wavelength (excimer emission). acs.org This change in the emission spectrum allows for the ratiometric detection of glucose, which is more reliable than simple intensity changes. acs.org

Although this specific sensor was not synthesized directly from this compound, it validates the concept of using the carbazole-boronic acid pairing for saccharide detection. The development of such sensors is crucial for applications like monitoring blood sugar levels in diabetic patients. acs.org The inherent fluorescence of the carbazole core makes it an excellent signaling unit for such sensing platforms.

Table 2: Fluorescent Response of a Carbazole-Boronic Acid Sensor (CPBA) to Various Saccharides This table shows the change in fluorescence intensity at the monomer and excimer emission wavelengths upon addition of different saccharides, demonstrating selectivity for glucose.

Aggregation-Induced Emission (AIE) Phenomena in Sensor Design

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation. This "light-up" capability is particularly advantageous in sensor design, as it can provide a high signal-to-noise ratio. The 9-phenyl-9H-carbazole scaffold is a component that can be integrated into molecules exhibiting AIE.

Research into related carbazole derivatives has demonstrated the effectiveness of this core structure in creating AIE-active materials. For instance, a study on 9-phenyl-9H-carbazole-based o-carboranyl compounds, where an o-carborane (B102288) cage is attached at the C3-position of the carbazole, revealed that these molecules are weakly emissive in solution but show intense emission in a rigid or aggregated state. mdpi.com This behavior is attributed to the restriction of intramolecular rotations in the aggregated form, which blocks non-radiative decay pathways and promotes luminescence. Photoluminescence experiments in tetrahydrofuran (B95107) (THF) and water mixtures confirmed that AIE was a key factor in the observed emission in the film state. mdpi.com

Table 1: Photophysical Properties of AIE-Active 9-Phenyl-9H-carbazole-based o-Carboranyl Luminophores

| Compound | Substituent on Phenyl Ring | Absorption Max (λabs, nm) in THF | Emission Max (λem, nm) in Film | Quantum Yield (Φ) in Film (%) |

| 1F | -F | ~329 | ~540 | 10.8 |

| 2P | -H | ~329 | ~540 | 11.2 |

| 3M | -CH₃ | ~329 | ~540 | 12.5 |

| 4T | -C(CH₃)₃ | ~329 | ~540 | 14.1 |

| Data sourced from a study on 9-phenyl-9H-carbazole-based o-carboranyl luminophores, demonstrating the influence of substituents on their AIE properties. mdpi.com |

Enantioselective Sensing Applications

Enantioselective sensing, the ability to distinguish between chiral isomers (enantiomers) of a molecule, is critical in pharmacology, biochemistry, and food science. Boronic acids are known to form covalent bonds with chiral diols, a common functional group in many biologically important molecules like sugars and α-hydroxy acids. By incorporating a chiral element into the sensor's structure, it is possible to achieve enantioselective recognition.

While specific research detailing the use of this compound for enantioselective sensing is limited, studies on structurally similar carbazole-based boronic acid sensors provide a strong proof-of-concept. For instance, a chiral fluorescent bisboronic acid sensor featuring a 3,6-dithiophen-2-yl-9H-carbazole fluorophore has been successfully developed for the enantioselective recognition of mandelic acid and tartaric acid. nih.gov In this design, the chirality was introduced in the linker connecting the boronic acid groups to the carbazole core. The sensor exhibited a differential fluorescent response to the D- and L-enantiomers of the analytes. nih.gov

This precedent suggests a clear pathway for the development of enantioselective sensors based on this compound. By synthesizing chiral derivatives, for example, by introducing chiral substituents on the phenyl ring or by creating a dimeric structure with a chiral bridge, it is conceivable to design sensors that can selectively bind to one enantiomer of a target analyte over the other. The inherent fluorescence of the 9-phenyl-9H-carbazole unit would serve as the signaling component, providing a detectable optical response upon selective binding.

Table 2: Enantioselective Recognition of Tartaric Acid by a Chiral Carbazole-based Bisboronic Acid Sensor

| Analyte | Enantioselectivity (K(D)I(F)(D)/K(L)I(F)(L)) | Fluorescence Enhancement (I(F)(Sample)/I(F)(Blank)) at pH 3.0 |

| Tartaric Acid | 3.3 | 3.5-fold |

| Data from a study on a chiral fluorescent bisboronic acid sensor with a 3,6-dithiophen-2-yl-9H-carbazole fluorophore. nih.gov This demonstrates the potential for carbazole-boronic acid systems in enantioselective sensing. |

pH Sensitivity and Binding Mechanisms of Boronic Acid Sensors

The boronic acid functional group is inherently pH-sensitive. In its neutral form, it is a trigonal planar Lewis acid. Upon an increase in pH, it can accept a hydroxide (B78521) ion to form a more stable, negatively charged tetrahedral boronate ester. This structural and electronic change is fundamental to the mechanism of many boronic acid-based sensors.

The equilibrium between the neutral boronic acid and the anionic boronate form is characterized by the pKa value of the boronic acid. This transition significantly alters the electronic properties of the molecule it is attached to. In the context of this compound, the change from the electron-withdrawing boronic acid to the electron-donating boronate can modulate the photophysical properties of the carbazole fluorophore. This can lead to changes in fluorescence intensity, wavelength, or lifetime, making the molecule a potential fluorescent pH sensor.

When used as a sensor for diols, the binding mechanism is also pH-dependent. The boronic acid generally binds more strongly to diols at pH values above its pKa, where the tetrahedral boronate form is favored for ester formation. This binding event, which is a reversible covalent interaction, can cause a distinct optical response. For example, in a sensor where photoinduced electron transfer (PET) is the quenching mechanism, the binding of an analyte to the boronic acid can inhibit PET, leading to a "turn-on" fluorescent signal. The pH sensitivity of the boronic acid group is a crucial factor that must be considered and optimized in the design of sensors for biological applications, which typically operate within a narrow physiological pH range.

Organic Electronics and Semiconductor Applications

The carbazole moiety is well-known for its excellent hole-transporting characteristics and high thermal stability, making it a staple in the field of organic electronics. The 9-phenyl substitution on the carbazole core can further enhance these properties. This compound serves as a versatile building block for synthesizing more complex molecules and polymers for various organic semiconductor applications.

Integration into Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, analogous to silicon-based transistors. The performance of an OFET is highly dependent on the charge-transporting capabilities of the organic semiconductor used as the active layer. Materials with high charge carrier mobility and stability are essential.

The 9-phenyl-9H-carbazole unit is an attractive component for OFET materials due to its ability to facilitate hole transport. While direct application of this compound as the active layer in OFETs is not common, it is a crucial intermediate for creating larger, more complex organic semiconductors through cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the precise construction of well-defined oligomers and polymers where the carbazole units are strategically placed to optimize intermolecular interactions and charge transport pathways.

Furthermore, related research has shown that derivatives of 9-phenyl-9H-carbazole, such as those incorporating o-carborane, have been proposed as promising materials for organic thin-film transistors, which operate on the same principles as OFETs. This underscores the potential of the 9-phenyl-9H-carbazole core in designing next-generation materials for transistor applications.

Utilization in Organic Photovoltaics (OPVs) and Solar Cells

Organic photovoltaics (OPVs) offer the potential for low-cost, flexible, and large-area solar energy conversion. The efficiency of OPVs relies on the properties of the donor and acceptor materials in the active layer, as well as the interfacial layers that facilitate charge extraction to the electrodes.

The electron-donating and hole-transporting nature of the 9-phenyl-9H-carbazole unit makes it a suitable candidate for use as a donor material or as part of a hole-transporting layer (HTL) in OPV devices. The boronic acid group in this compound can serve as a reactive handle to either polymerize the molecule or to anchor it onto the surface of an electrode, such as indium tin oxide (ITO), to form a self-assembled monolayer (SAM).

Table 3: Performance of OPV Cells with Carbazole-based SAMs as Hole-Extraction Layers

| Anode | Power Conversion Efficiency (PCE) |

| ITO/Br-2PACz | 18.4% |

| ITO/2PACz | 14.5% |

| ITO/PEDOT:PSS (standard) | 17.5% |

| Data from a study on organic solar cells using carbazole-based self-assembled monolayers (SAMs). bldpharm.com This demonstrates the high efficiency achievable with carbazole-based hole-extraction layers. |

Tuning Optoelectronic Properties through Structural Modification

A key advantage of organic materials is the ability to fine-tune their optical and electronic properties through precise structural modifications. This compound is an excellent platform for such molecular engineering. The reactivity of the boronic acid group allows for its use in Suzuki-Miyaura cross-coupling reactions, enabling the extension of the π-conjugated system by adding other aromatic units.

By carefully selecting the groups to be coupled, it is possible to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecule. This, in turn, controls the absorption and emission wavelengths, the charge injection barriers, and the charge transport characteristics. For example, creating donor-π-acceptor (D-π-A) structures by coupling the electron-donating carbazole unit with an electron-accepting moiety can induce intramolecular charge transfer (ICT), leading to red-shifted emission and other desirable properties for applications like organic light-emitting diodes (OLEDs).

Research on 9-phenyl-9H-carbazole-based o-carboranyl luminophores has shown that even subtle modifications, such as adding different functional groups (e.g., -F, -H, -CH₃, -C(CH₃)₃) to the para-position of the 9-phenyl ring, can systematically alter the photophysical properties. mdpi.com Specifically, increasing the electron-donating ability of the substituent was found to enhance the quantum yields and radiative decay constants. mdpi.com This demonstrates the high degree of control that can be exerted over the optoelectronic properties of materials derived from this compound, paving the way for the rational design of materials with tailored functionalities for specific electronic and photonic applications.

Further Potential Research Directions

The exploration of this compound and its derivatives is expanding into innovative biomedical applications. The inherent properties of the carbazole and boronic acid moieties suggest promising avenues in bioimaging and the development of sophisticated drug delivery platforms.

The carbazole unit within this compound is a well-established fluorophore, known for its favorable photophysical properties, including good planarity and donor ability. excli.de This makes it an excellent scaffold for the development of fluorescent probes for bioimaging. excli.de The boronic acid group, on the other hand, can act as a recognition site for specific biological molecules, such as carbohydrates and sialic acids, which are often overexpressed on the surface of cancer cells. nih.govnih.gov This dual functionality opens the door to creating targeted fluorescent probes for cellular and even subcellular imaging.

Research into carbazole-based fluorescent probes has shown their utility in detecting a variety of biological targets, including ions and reactive oxygen species. excli.de For instance, carbazole-based two-photon fluorescent probes have been developed for selectively imaging mitochondrial hydrogen peroxide in living cells and tissues. nih.gov Furthermore, the boronic acid moiety is a key component in fluorescent sensors for carbohydrates, with applications in monitoring glucose levels. dovepress.comglpbio.com A water-soluble fluorescent sensor based on a carbazole pyridinium boronic acid has demonstrated a selective ratiometric fluorescent response to glucose. dovepress.comglpbio.comresearchgate.net The aggregation-induced emission (AIE) phenomenon observed in some carbazole-boronic acid systems can lead to a significant increase in fluorescence intensity upon binding to the target analyte, enhancing detection sensitivity. dovepress.comglpbio.com

The development of fluorescent probes from this compound could lead to tools for visualizing specific cellular processes or identifying disease biomarkers. The phenyl group at the 9-position of the carbazole can be further functionalized to tune the photophysical properties or to introduce additional targeting moieties, enhancing the specificity and efficacy of the probe.

Table 1: Potential Bioimaging Applications and Research Focus for this compound Derivatives

| Application Area | Target Analyte/Organelle | Sensing Mechanism | Potential Research Focus |

| Cancer Cell Imaging | Sialic Acids | Boronic acid-diol interaction | Synthesis of derivatives with enhanced binding affinity and selectivity for cancer-specific glycans. |

| Mitochondrial Imaging | Reactive Oxygen Species (ROS) | Oxidation of boronic acid | Development of two-photon probes for deep-tissue imaging of mitochondrial stress. |

| Glucose Sensing | Glucose | Reversible boronic ester formation | Creation of ratiometric fluorescent sensors for real-time glucose monitoring in living cells. |

| General Cellular Staining | Cytoplasm/Membrane | Non-specific partitioning | Investigation of the compound's intrinsic fluorescence for use as a cellular stain in microscopy. |

The boronic acid group is a versatile functional handle for the construction of advanced drug delivery systems. Phenylboronic acid and its derivatives are particularly noted for their ability to form reversible covalent bonds with diols, a characteristic that can be exploited for creating stimuli-responsive nanoparticles. nih.govnih.gov These systems can be designed to release their therapeutic payload in response to specific biological triggers, such as changes in pH or the presence of certain molecules like glucose. researchgate.netnih.gov

The acidic tumor microenvironment provides a key stimulus for pH-responsive drug release. Nanoparticles functionalized with phenylboronic acid can be engineered to be stable at physiological pH (7.4) and to disassemble or swell in the lower pH environment of tumors, leading to targeted drug release. nih.govnih.govmdpi.com This approach can enhance the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity. nih.govmdpi.com Studies on pH-responsive nano-drug delivery systems based on boronic acid/ester transformation have shown excellent drug encapsulation efficiency and triggered drug-release capacity. nih.govmdpi.com

Furthermore, the affinity of phenylboronic acid for sialic acids, which are overexpressed on many cancer cells, can be leveraged for active targeting. nih.gov Nanoparticles decorated with this compound could potentially target cancer cells, leading to increased drug accumulation at the tumor site. This dual capability of pH-responsive release and active targeting makes this class of compounds highly attractive for the development of next-generation cancer therapies. nih.govnih.gov

Beyond cancer therapy, phenylboronic acid-functionalized nanoparticles are being explored for the delivery of other therapeutics, such as insulin (B600854). dovepress.comnih.gov These systems can be designed to release insulin in response to changes in blood glucose levels, offering a potential route for self-regulating diabetes treatment. dovepress.com

Table 2: Potential Drug Delivery Strategies Using this compound-Functionalized Nanoparticles

| Delivery Strategy | Targeting Mechanism | Release Trigger | Therapeutic Agent (Example) | Potential Advantages |

| Targeted Cancer Therapy | Sialic acid binding on cancer cells | Acidic tumor microenvironment (low pH) | Doxorubicin | Enhanced tumor accumulation, reduced systemic toxicity. |

| pH-Responsive Delivery | Cleavage of boronate esters at low pH | Acidic conditions in endosomes/lysosomes | Paclitaxel | Intracellular drug release, overcoming drug resistance. nih.govmdpi.com |

| Glucose-Responsive Insulin Delivery | Competitive binding of glucose | High glucose levels | Insulin | Self-regulated insulin release for diabetes management. dovepress.com |

| Gene Delivery | Complexation with diols on nucleic acids | Intracellular environment | siRNA | Targeted delivery of genetic material for gene silencing. |

Spectroscopic and Characterization Techniques in Research on 9 Phenyl 9h Carbazol 3 Yl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For (9-Phenyl-9H-carbazol-3-yl)boronic acid, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for confirming the molecular framework, while more advanced techniques can offer insights into reaction dynamics.

¹H and ¹³C NMR spectroscopy are primary methods used to verify the identity and purity of synthesized this compound. The spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural assignment.

In the ¹H NMR spectrum, the protons on the carbazole (B46965) and phenyl rings resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns allow for the assignment of each proton to its position on the molecule. The protons on the boronic acid-substituted ring and the N-phenyl ring will exhibit distinct signals influenced by their respective electronic environments. The protons of the boronic acid group (-B(OH)₂) often appear as a broad singlet, the position of which can be dependent on the solvent and concentration.

Table 1: Representative NMR Data for Carbazole-based Boronic Acid Derivatives This table presents typical chemical shift ranges based on data for structurally similar compounds.

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

|---|---|---|

| ¹H | 7.0 - 9.0 | Aromatic protons on carbazole and phenyl rings |

| ¹H | 4.0 - 6.0 (variable, broad) | Protons of the B(OH)₂ group |

| ¹³C | 110 - 150 | Aromatic carbons |

Advanced NMR Techniques for Mechanistic Studies

While ¹H and ¹³C NMR are sufficient for structural confirmation, advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for more complex mechanistic investigations. researchgate.net For example, in Suzuki coupling reactions where this compound is used as a reagent, these techniques could be used to study the structure of reaction intermediates or side products. mdpi.com NOESY can reveal through-space correlations between protons, helping to determine stereochemistry and conformation, while HMBC shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons and piecing together complex molecular fragments. researchgate.net These methods are crucial for understanding reaction pathways and optimizing synthetic protocols.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are characterized by a series of absorption or scattering bands corresponding to specific molecular vibrations. These spectra are used to confirm the presence of key functional groups.

Key vibrational modes include:

O-H Stretching: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl groups of the boronic acid moiety.

Aromatic C-H Stretching: Sharp bands above 3000 cm⁻¹ are indicative of the C-H bonds on the carbazole and phenyl rings. researchgate.net

Aromatic C=C Stretching: Vibrations within the 1400-1650 cm⁻¹ range correspond to the carbon-carbon double bonds within the aromatic systems. researchgate.net

B-O Stretching: A strong absorption band, often found around 1330-1380 cm⁻¹, is characteristic of the boron-oxygen single bond.

B-C Stretching: The vibration of the carbon-boron bond can also be identified, with assignments in related molecules appearing around 1326 cm⁻¹. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to perform detailed vibrational assignments, correlating each observed peak with a specific molecular motion. researchgate.netnih.govnih.gov

Table 2: Typical Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| O-H stretch (boronic acid) | 3200 - 3600 | IR |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C stretch | 1400 - 1650 | IR, Raman |

| B-O stretch | 1330 - 1380 | IR |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of conjugated molecules like this compound. These methods provide insights into the electronic transitions, energy levels (HOMO/LUMO), and conjugation effects within the molecule.

The UV-Vis absorption spectrum of 9-phenylcarbazole (B72232) derivatives typically displays intense absorption bands in the ultraviolet region. ntu.edu.tw These absorptions are generally attributed to π-π* electronic transitions within the conjugated carbazole and phenyl ring systems. researchgate.net For instance, studies on similar 9-phenylcarbazole systems show characteristic absorption peaks around 290 nm and a lower-energy shoulder extending towards 350 nm. ntu.edu.twrsc.org The high-energy peak is often assigned to a localized π-π* transition on the carbazole moiety, while the lower-energy absorption can be associated with intramolecular charge transfer (ICT) character, where electron density moves from the electron-donating carbazole unit to another part of the molecule upon excitation. ntu.edu.tw

Fluorescence spectroscopy reveals the emission properties of the molecule after it has been electronically excited. Carbazole derivatives are known for their fluorescent properties. rsc.org The emission spectrum provides information about the energy of the first excited singlet state (S₁). The difference between the absorption and emission maxima (the Stokes shift) can give clues about the geometric relaxation of the molecule in the excited state. The photophysical properties, including absorption and emission wavelengths, are sensitive to the molecular structure and the solvent environment. acs.org For example, transient absorption spectroscopy has been used to study the kinetics of electron transfer from the excited states of 9-phenylcarbazole, providing fundamental insights into its photochemical reactivity. nih.govrsc.org

Table 3: Photophysical Data for 9-Phenylcarbazole Derivatives This table presents typical spectral ranges based on data for structurally similar compounds.

| Property | Wavelength Range (nm) | Associated Transition |

|---|---|---|

| Absorption (λ_abs) | ~290 - 295 | π-π* transition (localized on carbazole) |

| Absorption (λ_abs) | ~320 - 350 | π-π* transition with ICT character |

Emission Properties and Quantum Yield Determinations

The emission properties of this compound and its derivatives are intrinsically linked to the carbazole moiety, which is known for its excellent optical and electron-donating properties. The rigid and planar structure of carbazole contributes to its use as a fluorophore in various applications. nih.gov In derivatives, the fluorescence quantum yield can be significantly influenced by the molecular structure, solvent polarity, and environmental factors like viscosity.

For instance, studies on related benzothiazole-difluoroborates have shown that fluorescence quantum yields can range from nearly zero to almost 100%, demonstrating that even subtle isomeric changes can drastically alter emission efficiency. nih.gov This high sensitivity is attributed to the complex relationship between the excited state and conical intersection positions. nih.gov In carbazole-based systems, increasing the viscosity of the medium has been observed to positively influence emission properties, leading to higher fluorescence quantum yields due to the restriction of non-radiative decay pathways. nih.gov

In a study on a specific carbazole pyridinium (B92312) boronic acid derivative, the compound exhibited distinct emission behaviors. In certain conditions, a significant excimer emission was observed, which is attributed to the stacking of carbazole fluorophores. nih.gov This phenomenon highlights the influence of molecular aggregation on the emissive properties. The fluorescence intensity of boronic acid-containing carbazoles can also be pH-dependent, with intensity often increasing with a rise in pH due to the acid-base equilibrium of the boronic acid group. researchgate.net

Table 1: Illustrative Photophysical Properties of Substituted Boron-Containing Dyes

| Compound Sub-series | λabs (nm) | ε (10³ M⁻¹ cm⁻¹) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) % |

|---|---|---|---|---|---|

| OMe/OMe | 412 | 75.3 | 468 | 2963 | 88.0 |

| H/H | 400 | 56.6 | 452 | 2963 | 51.4 |

| CF₃/H | 396 | 47.7 | 445 | 2898 | 41.2 |

Note: Data is adapted from a study on benzothiazole-difluoroborate dyes to illustrate the impact of substituents on photophysical properties and is not specific to this compound. nih.gov

Aggregation-Induced Emission (AIE) Characterization

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in a solution become highly luminescent upon aggregation. This effect is characteristic of many carbazole derivatives. nih.govnih.gov The carbazole moiety itself is often used as an AIE-active group (AIEgen). nih.gov The underlying mechanism for AIE in these compounds is typically the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. nih.govnih.gov

Research on a water-soluble carbazole pyridinium boronic acid (CPBA) demonstrated that its selectivity towards glucose is mediated through an AIE phenomenon. researchgate.netrsc.org In solution, the compound is weakly fluorescent, but upon induced aggregation, a significant enhancement in fluorescence emission is observed. researchgate.netrsc.org Dynamic light scattering (DLS) experiments are commonly used to confirm the formation of nanoaggregates responsible for the AIE effect. For example, in a study of various carbazole-functionalized luminogens, the formation of nanoaggregates with average particle sizes ranging from 76 nm to 98 nm was confirmed via DLS. nih.gov

The AIE properties of these compounds are often studied in solvent/non-solvent mixtures, such as DMF/water or THF/water. nih.govnih.gov As the fraction of the non-solvent (e.g., water) increases, the molecules aggregate, leading to a significant enhancement in fluorescence intensity. For one carbazole/carborane-based fluorophore, the emission was weak in a pure THF solution but was significantly enhanced as the water fraction increased, which was attributed to the restriction of rotation of the carbazole and phenyl units within the aggregates. nih.gov

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous characterization of newly synthesized compounds like this compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition and confirmation of the molecular formula. The exact mass of this compound is 287.111755 amu. chemsrc.com

In the characterization of related carbazole-based boronic acid sensors, mass spectrometry is routinely listed as a key method to confirm the structure of the synthesized compound. researchgate.netrsc.org The technique is indispensable for verifying that the target molecule has been formed, distinguishing it from potential side products or starting materials. By comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed molecular formula (C₁₈H₁₄BNO₂), researchers can confirm the identity of the compound with high confidence.

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄BNO₂ |

| Molecular Weight | 287.120 |

Data sourced from chemical databases. chemsrc.comchemscene.com

Cyclic Voltammetry (CV) and Electrochemical Studies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the electronic properties of molecules like this compound. researchgate.net It provides valuable information on the redox behavior, electrochemical stability, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Determination of HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels are fundamental properties that determine the optoelectronic behavior of a material. For carbazole derivatives, these energy levels can be determined from the onset oxidation and reduction potentials measured by cyclic voltammetry. researchgate.net The HOMO level is typically calculated from the onset of the first oxidation peak, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The LUMO level can then be estimated by adding the optical bandgap (determined from the onset of UV-vis absorption) to the HOMO energy level. researchgate.net

For example, in a study of solution-processable bipolar carbazole-benzophenone derivatives, the HOMO and LUMO energy levels were determined by CV. One compound, BPBCzO, showed a HOMO level of -5.79 eV and a LUMO level of -3.16 eV, resulting in an electrochemical energy gap of 2.63 eV. ktu.edu Another derivative, BCzBCzO, exhibited a similar HOMO level but a shallower LUMO level. ktu.edu These energy levels are crucial for designing materials for applications like organic light-emitting diodes (OLEDs) as they dictate the efficiency of charge injection and transport. ktu.edu

Table 3: Representative Electrochemical Data for Carbazole Derivatives

| Compound | E_onset (ox) (V) | E_HOMO (eV) | E_LUMO (eV) | E_g (electrochemical) (eV) |

|---|---|---|---|---|

| BPBCzO | 1.01 | -5.79 | -3.16 | 2.63 |

Note: This data is for illustrative carbazole-benzophenone derivatives and not this compound itself. ktu.edu

Redox Properties and Electrochemical Stability

Cyclic voltammetry is also employed to assess the redox properties and electrochemical stability of carbazole derivatives. The carbazole molecule can be derivatized at various positions, which allows for tuning its electrical and optical properties. researchgate.net The CV voltammograms reveal the potentials at which the compound undergoes oxidation and reduction. For many carbazole-based materials, the oxidation process is initiated at the hole-transporting carbazole segments. researchgate.net

The reversibility of the redox processes observed in a CV scan provides insight into the electrochemical stability of the compound. Reversible or quasi-reversible redox waves suggest that the molecule can be oxidized and reduced multiple times without significant degradation, which is a desirable characteristic for materials used in electronic devices. The stability and redox behavior are crucial for ensuring the longevity and performance of devices that incorporate these materials.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is a cornerstone technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, researchers can deduce the crystal structure, including bond lengths, bond angles, and intermolecular interactions.

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom within the crystal lattice researchgate.net.

For the derivative, 5′-(9-phenyl-9H-carbazol-3-yl)-[2,2′-bithiophene]-5-carbaldehyde, the crystallographic analysis revealed a monoclinic crystal system with a P2₁/c space group researchgate.net. Such detailed structural information is vital for understanding structure-property relationships, which can be inferred to be relevant for the parent boronic acid.

Table 1: Crystallographic Data for 5′-(9-phenyl-9H-carbazol-3-yl)-[2,2′-bithiophene]-5-carbaldehyde researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₇H₁₇NOS₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.5582(11) |

| b (Å) | 12.4355(8) |

| c (Å) | 10.0535(5) |

| β (°) | 103.391(2) |

| Volume (ų) | 2135.5 |

| Z | 4 |

Other Analytical and Spectroscopic Techniques

Beyond solid-state analysis, understanding the behavior of molecules in solution is critical. Techniques that can probe intermolecular interactions and aggregation are particularly important for compounds like boronic acids, which are known to form various assemblies.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution. It works by illuminating the sample with a laser and analyzing the fluctuations in the intensity of the scattered light, which are caused by the Brownian motion of the particles. Larger particles move more slowly, causing the light intensity to fluctuate at a slower rate, while smaller particles move more quickly, leading to rapid fluctuations. By analyzing these fluctuations, the hydrodynamic radius of the particles can be determined.

While specific DLS studies on this compound are not detailed in the available research, the application of this technique to study the aggregation of a similar compound, a water-soluble carbazole pyridinium boronic acid (CPBA), demonstrates its utility Current time information in Cambridgeshire, GB.nih.gov. In this research, DLS was used to investigate the aggregation behavior of CPBA in response to changes in pH and upon the addition of glucose Current time information in Cambridgeshire, GB.nih.gov. The study found that at a lower pH, CPBA formed smaller aggregates through hydrogen bonding. As the pH increased, the boronic acid groups ionized, leading to changes in hydrophilicity and the degree of aggregation. The addition of glucose also led to the formation of new, larger aggregates Current time information in Cambridgeshire, GB..

These findings on a related carbazole boronic acid highlight how DLS can be a powerful tool for investigating the aggregation phenomena of this compound in different solvent systems and in the presence of various analytes. Such studies are crucial for applications where aggregation or self-assembly plays a key role.

Q & A

Q. How is (9-Phenyl-9H-carbazol-3-yl)boronic acid synthesized and purified for use in cross-coupling reactions?

The compound is commonly synthesized via Suzuki-Miyaura coupling reactions , where precursor halides (e.g., 3-bromo-9-phenylcarbazole) react with boronic acid derivatives under palladium catalysis. For example, it has been coupled with 2-bromopyrazine to form carbazole-pyrazine hybrids . Purification typically involves column chromatography to isolate the product from unreacted starting materials and catalysts. Recrystallization in solvents like tetrahydrofuran (THF) or dichloromethane may further enhance purity .

Q. What are the primary applications of this compound in materials science?

This boronic acid is a key intermediate in synthesizing organic light-emitting diode (OLED) host materials . For instance, it reacts with dibromopyrazine and cyanophenyl boronic acids to form trisubstituted benzene derivatives, which serve as bipolar host materials for efficient blue electrophosphorescence . Its carbazole moiety enhances hole-transport properties, while the boronic acid group enables modular functionalization .

Q. What safety protocols are essential for handling this compound?

The compound is classified as acute toxicity Category 4 (oral) and hazardous to aquatic environments (Chronic Category 3). Key precautions include:

- Using personal protective equipment (PPE) such as gloves and goggles.

- Avoiding inhalation of dust and ensuring proper ventilation.

- Disposing of waste via approved chemical channels to mitigate environmental risks .

Advanced Research Questions

Q. How do the binding kinetics of this boronic acid with diols compare to other arylboronic acids?

While specific kinetic data for this compound is limited, boronic acid-diol binding generally follows a rapid equilibrium (seconds to minutes). Stopped-flow fluorescence studies with analogous arylboronic acids show kon values ordered by sugar affinity: D-fructose > D-tagatose > D-mannose > D-glucose . Researchers should validate kinetics using real-time fluorescence or NMR titration under physiological pH conditions.

Q. What challenges arise in characterizing this compound via MALDI-MS, and how can they be addressed?

Boroxine formation (dehydration/trimerization) during MALDI-MS analysis complicates molecular ion detection. To mitigate this:

- Derivatize the boronic acid with diols (e.g., pinacol) to form stable cyclic esters.

- Use a matrix compatible with boronate esters, such as α-cyano-4-hydroxycinnamic acid (CHCA), to suppress fragmentation .

Q. How can crystallographic data for complexes involving this compound be refined effectively?

SHELXL is widely used for refining small-molecule crystal structures. Key steps include:

Q. What methodologies assess the environmental persistence and ecotoxicity of this compound?

Standard OECD guidelines recommend:

- Fish acute toxicity testing (LC50 = 53.2 mg/L) and Daphnia immobilization assays (EC50 > 100 mg/L) for aquatic hazard assessment.

- Ready biodegradability tests to confirm its classification as "not easily degradable" .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.